3-[(2,4-Dimethylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol
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Overview
Description
3-[(2,4-Dimethylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol is a heterocyclic organic compound that features a triazine ring substituted with a dimethylphenylamino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-Dimethylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol typically involves the reaction of 2,4-dimethylaniline with cyanuric chloride, followed by hydrolysis. The reaction conditions often include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Catalyst: A base such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, thereby optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-Dimethylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Formation of 3-[(2,4-Dimethylphenyl)amino]-6-methyl-1,2,4-triazin-5-one.
Reduction: Formation of partially or fully reduced triazine derivatives.
Substitution: Formation of various substituted triazine derivatives depending on the substituent introduced.
Scientific Research Applications
3-[(2,4-Dimethylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(2,4-Dimethylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethyl-1,3,5-triazine: A triazine derivative with similar structural features but different substituents.
2,4-Diamino-6-methyl-1,3,5-triazine: Another triazine compound with amino groups instead of the dimethylphenylamino group.
Uniqueness
3-[(2,4-Dimethylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol is unique due to the presence of both the dimethylphenylamino group and the hydroxyl group on the triazine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H14N4O |
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Molecular Weight |
230.27 g/mol |
IUPAC Name |
3-(2,4-dimethylanilino)-6-methyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C12H14N4O/c1-7-4-5-10(8(2)6-7)13-12-14-11(17)9(3)15-16-12/h4-6H,1-3H3,(H2,13,14,16,17) |
InChI Key |
LQWKZQMXCBOGNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NN=C(C(=O)N2)C)C |
Origin of Product |
United States |
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